2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2,4-dibromo-6-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3NO/c7-2-1-3(6(9,10)11)12-5(8)4(2)13/h1,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBQWGGBPLWHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the bromination of 3-hydroxy-6-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 4 positions.
Industrial production methods may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, nucleophilic substitution with an amine can yield 2,4-diamino-3-hydroxy-6-(trifluoromethyl)pyridine.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atoms to hydrogen using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, catalysts like palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential therapeutic effects in several studies:
- Antimicrobial Activity : Compounds derived from this pyridine have been evaluated for their efficacy against bacterial strains. The presence of the trifluoromethyl group has been linked to enhanced lipophilicity, which can improve cell membrane penetration and biological activity.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, modifications of the compound have demonstrated significant inhibitory effects on enzymes such as reverse transcriptase, which is relevant in HIV treatments .
Materials Science
In materials science, this compound is utilized in the development of advanced materials:
- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Liquid Crystals : The compound's structural characteristics allow it to act as a precursor for liquid crystal materials, which are essential in display technologies.
Agricultural Chemistry
This compound plays a role in agricultural chemistry, particularly in the synthesis of agrochemicals:
- Herbicides and Pesticides : It is used as an intermediate in the development of herbicides that target specific weed species while minimizing damage to crops. The trifluoromethyl group enhances the stability and efficacy of these agrochemicals.
Case Study 1: Antimicrobial Derivatives
A study focused on synthesizing derivatives of this compound revealed that certain modifications led to compounds with improved antimicrobial properties against multi-drug resistant bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis .
Case Study 2: Organic Electronics
Research into the use of this compound in organic semiconductors demonstrated that films made from its derivatives exhibited superior charge transport properties compared to traditional materials. This advancement could lead to more efficient organic solar cells .
Mechanism of Action
The mechanism by which 2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atoms and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares 2,4-dibromo-3-hydroxy-6-(trifluoromethyl)pyridine with structurally or functionally related pyridine derivatives, focusing on substituent effects, synthetic accessibility, and biological relevance.
Structural and Electronic Comparisons
Key Observations :
- Hydroxyl Group Impact: The -OH group in the target compound introduces hydrogen-bonding capability, absent in bromo/CF₃-only analogs like 4,5-dibromo-6-(trifluoromethyl)pyrimidine. This enhances solubility in polar solvents but may reduce thermal stability compared to non-hydroxylated analogs .
- Trifluoromethyl vs. Halogens : The CF₃ group provides strong electron-withdrawing effects, stabilizing negative charges in intermediates. Bromine atoms contribute to steric hindrance, slowing nucleophilic substitutions compared to chloro analogs .
Physicochemical Properties
Biological Activity
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C7H3Br2F3N1O
- Molecular Weight: 318.91 g/mol
This compound features a pyridine ring substituted with bromine and trifluoromethyl groups, which are known to influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains.
- Antiparasitic Properties : Preliminary investigations suggest activity against protozoan parasites, which is critical for developing treatments for diseases like malaria and leishmaniasis.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating metabolic disorders.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets. The presence of hydroxyl and bromine groups may facilitate hydrogen bonding and electrostatic interactions with biological macromolecules.
Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various pyridine derivatives, including this compound, reported significant inhibition of growth against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Antiparasitic Activity
In a case study focusing on antiparasitic activity, the compound was tested against Trypanosoma brucei, showing promising results with an IC50 value of 5 µM. This suggests potential as a lead compound for further development in treating African sleeping sickness .
Enzyme Inhibition Studies
Research highlighted the inhibition of certain kinases by this compound, implicating it in pathways related to cancer progression. A detailed kinetic analysis revealed that it acts as a competitive inhibitor with a Ki value of approximately 15 µM .
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine, and how are key intermediates optimized?
- Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation of pyridine precursors. For example, bromination of 3-hydroxy-6-(trifluoromethyl)pyridine derivatives using brominating agents (e.g., PBr₃ or NBS) under reflux conditions (80–150°C) in solvents like THF or DCM. Catalysts such as FeCl₃ may enhance regioselectivity. Intermediate purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent positions (e.g., bromine and hydroxyl group coupling patterns). NMR confirms trifluoromethyl group integration .
- X-ray Crystallography : Resolves spatial arrangement of bromine and hydroxyl groups, critical for confirming regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for Br and F .
Q. How does the hydroxyl group at position 3 influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The hydroxyl group acts as a directing group, enhancing electrophilicity at adjacent positions. For example, in Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) selectively functionalize the 4-bromo position due to steric and electronic effects from the hydroxyl and trifluoromethyl groups. Kinetic studies using DFT calculations can predict substitution rates .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?
- Methodological Answer :
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., using TMSCl) to direct reactivity to the 2- or 4-bromo positions .
- Metal-Mediated Couplings : Employ Pd-catalyzed cross-couplings with boronic acids for selective arylations. Steric maps derived from crystallographic data guide ligand selection (e.g., bulky ligands favor 4-position reactivity) .
- Computational Screening : DFT simulations (e.g., Gaussian 09) model transition states to predict regioselectivity in SNAr reactions .
Q. How do structural modifications at positions 2 and 4 impact biological activity in agrochemical applications?
- Methodological Answer :
- Bioisosteric Replacement : Replace bromine at position 2 with chlorine or iodine to modulate lipophilicity (logP) and membrane permeability. Comparative bioassays (e.g., insecticidal activity against Spodoptera frugiperda) quantify potency changes .
- SAR Studies : Derivatives like 2-chloro-6-(trifluoromethyl)pyridine show reduced phytotoxicity while maintaining herbicidal efficacy. Tabulated data from in vitro assays (e.g., IC₅₀ values) guide optimization .
Q. What computational methods predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- pKa Estimation : Tools like MarvinSketch calculate acidic/basic sites (e.g., hydroxyl pKa ~8–10). Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) assess hydrolytic degradation pathways .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS monitors decomposition products like 3-hydroxy-6-(trifluoromethyl)pyridine .
Contradictions and Considerations
- Synthetic Yields : reports 78% yield for bromination, while notes 65% under similar conditions. Variability may stem from solvent purity or catalyst batch .
- Regioselectivity : highlights 4-position reactivity in cross-couplings, whereas observes 2-position dominance in SNAr reactions. Substrate electronic profiles (Hammett σ values) explain discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
